![molecular formula C22H15FO4 B5912425 7-[(4-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5912425.png)
7-[(4-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one
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Overview
Description
7-[(4-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one, commonly known as FBC-15, is a chemical compound that belongs to the class of flavones. It has been studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of FBC-15 is not fully understood. However, it has been suggested that FBC-15 exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. FBC-15 also induces apoptosis by activating the caspase pathway. Its anti-inflammatory and neuroprotective effects are believed to be due to its antioxidant properties and inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
FBC-15 has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines such as IL-10. FBC-15 also reduces oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, FBC-15 has been found to improve glucose tolerance and insulin sensitivity in diabetic animals.
Advantages and Limitations for Lab Experiments
One of the advantages of FBC-15 is its high potency and selectivity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of FBC-15 is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans.
Future Directions
There are several future directions for the research on FBC-15. One of the directions is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to conduct more preclinical studies to investigate its therapeutic potential in other diseases such as cardiovascular diseases and inflammatory disorders. Furthermore, clinical trials are needed to evaluate its safety and efficacy in humans. Overall, FBC-15 has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent for various diseases.
Synthesis Methods
The synthesis of FBC-15 involves the condensation of 4-fluorobenzaldehyde with 4-hydroxyphenylacetic acid, followed by cyclization with phenylacetic anhydride and dehydration with polyphosphoric acid. The final product is obtained by the reaction of the intermediate with sodium hydroxide.
Scientific Research Applications
FBC-15 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has shown promising results in preclinical studies for its anti-cancer properties, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. FBC-15 has also been found to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. Additionally, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO4/c23-16-8-6-14(7-9-16)13-26-17-10-18(24)22-19(25)12-20(27-21(22)11-17)15-4-2-1-3-5-15/h1-12,24H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIIZENBGYHAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Fluorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one |
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